![molecular formula C16H12N4OS B2995871 3-苄基硫代-6-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 877634-72-5](/img/structure/B2995871.png)

3-苄基硫代-6-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

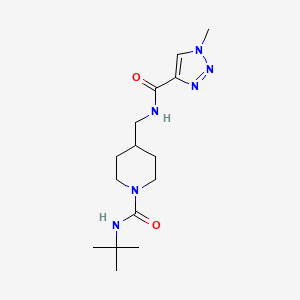

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazoles and their derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . They are also used in the synthesis of new classes of antibacterial agents to fight multidrug-resistant pathogens .科学研究应用

合成与结构分析

药学研究表明,杂环化合物(包括哒嗪类似物)具有重要的药学意义。例如,6-氯-3-[(4-氯-3-甲基苯氧基)甲基][1,2,4]三唑并[4,3-b]哒嗪的合成涉及用干二氯甲烷 (DCM) 处理 2-(4-氯-3-甲基苯氧基) 乙酸,然后加入鲁丁和其他试剂。利用光谱技术阐明了合成化合物的结构,并通过 X 射线衍射 (XRD) 进行了确认。进行了密度泛函理论 (DFT) 计算,以分析理论值和实验值之间的协调性,重点关注 HOMO-LUMO 能隙和全局反应性描述符。本研究为理解此类化合物的结构和电子性质提供了基础 (Sallam 等人,2021)。

生物活性与应用

对类似化合物的另一项研究重点是评估其潜在的生物活性。例如,合成了新的三唑并噻二唑和三唑并噻二嗪衍生物,包括 6-芳基-3-(呋喃-2-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑等,并评估了它们对 HIV-1 和 HIV-2 的抗病毒活性,以及对动蛋白 Eg5 的抑制活性。通过光谱分析确定了这些化合物的结构,并使用 MTT 抗病毒活性测定和孔雀石绿 ATP 酶 Eg5 抑制活性测定等检测方法评估了它们的生物活性。本研究重点介绍了这些化合物在开发新的治疗剂中的潜在应用 (Khan 等人,2014)。

作用机制

Target of Action

Compounds with a similar triazole backbone have been found to interact with a variety of enzymes and receptors . For instance, some triazole compounds are known to bind to the adenosine receptor, which is mediated by G proteins that activate adenylyl cyclase .

Mode of Action

Triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with a similar triazole backbone have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazole backbone .

Result of Action

Compounds with a similar triazole backbone have been assessed for their antiproliferative action against human colon cancer cell lines .

Action Environment

Compounds with a similar triazole backbone have been shown to exhibit remarkable thermal stabilities .

未来方向

属性

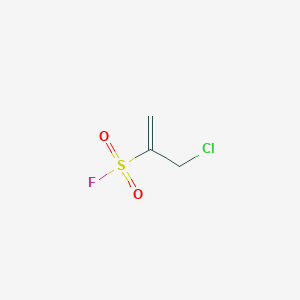

IUPAC Name |

3-benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c1-2-5-12(6-3-1)11-22-16-18-17-15-9-8-13(19-20(15)16)14-7-4-10-21-14/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZFEDNXYXZEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)

![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2995796.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)

![2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2995811.png)